2,3,4,5-Tetrachloro-6-methylbenzonitrile
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Overview
Description
2,3,4,5-Tetrachloro-6-methylbenzonitrile is an organic compound with the molecular formula C8H3Cl4N. It is a derivative of benzonitrile, where four chlorine atoms and one methyl group are substituted on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-6-methylbenzonitrile typically involves the chlorination of 6-methylbenzonitrile. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process involves the continuous addition of reactants and removal of products, optimizing the efficiency of the chlorination reaction.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrachloro-6-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of 2,3,4,5-Tetrachloro-6-methylbenzylamine.
Oxidation: Formation of 2,3,4,5-Tetrachloro-6-methylbenzoic acid.
Scientific Research Applications
2,3,4,5-Tetrachloro-6-methylbenzonitrile is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: In studies involving the interaction of chlorinated aromatic compounds with biological systems.
Medicine: As a potential lead compound in the development of pharmaceuticals due to its unique chemical structure.
Industry: In the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 2,3,4,5-Tetrachloro-6-methylbenzonitrile exerts its effects involves its interaction with specific molecular targets. The chlorine atoms and nitrile group on the benzene ring make it highly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes and other proteins. This interaction can inhibit the activity of certain enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrachlorobenzonitrile
- 2,3,4,5-Tetrachlorobenzonitrile
- 2,3,4,6-Tetrachlorobenzonitrile
Uniqueness
2,3,4,5-Tetrachloro-6-methylbenzonitrile is unique due to the presence of both a methyl group and four chlorine atoms on the benzene ring. This specific substitution pattern imparts distinct chemical properties, making it more reactive in certain chemical reactions compared to its analogs. The presence of the methyl group also influences its biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
113791-92-7 |
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Molecular Formula |
C8H3Cl4N |
Molecular Weight |
254.9 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-methylbenzonitrile |
InChI |
InChI=1S/C8H3Cl4N/c1-3-4(2-13)6(10)8(12)7(11)5(3)9/h1H3 |
InChI Key |
MFDODTYLILXZPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N |
Origin of Product |
United States |
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